molecular formula C6H10N2O4S B2427942 4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid CAS No. 2228135-07-5

4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid

Cat. No.: B2427942
CAS No.: 2228135-07-5
M. Wt: 206.22
InChI Key: VSOYKBVTGHGMKC-UHFFFAOYSA-N
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Description

4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid is a chemical compound with the molecular formula C5H6N2O.CH4O3S. It is known for its unique structure, which includes a pyrrolo[3,4-c][1,2]oxazole ring system.

Preparation Methods

The synthesis of 4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid involves several steps. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to produce N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired compound . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation can be achieved using activated manganese dioxide in toluene under reflux conditions . Common reagents used in these reactions include palladium on carbon, acetic acid, and dimethyl sulfoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid involves its interaction with specific molecular targets and pathways. While the exact targets may vary depending on the application, it is known to interact with enzymes and proteins, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of protein-protein interactions .

Comparison with Similar Compounds

4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazines and pyrazolo[4,3-c][1,2]oxazoles. These compounds share similar ring structures but differ in their specific functional groups and chemical properties.

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,4-c][1,2]oxazole;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.CH4O3S/c1-4-3-8-7-5(4)2-6-1;1-5(2,3)4/h3,6H,1-2H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOYKBVTGHGMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C2=CON=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228135-07-5
Record name 4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole; methanesulfonic acid
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